molecular formula C18H25BrO4 B14235042 Bis(2,2-dimethylpropyl) 4-bromobenzene-1,2-dicarboxylate CAS No. 368884-46-2

Bis(2,2-dimethylpropyl) 4-bromobenzene-1,2-dicarboxylate

Cat. No.: B14235042
CAS No.: 368884-46-2
M. Wt: 385.3 g/mol
InChI Key: ACNYEUPHRVSVSL-UHFFFAOYSA-N
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Description

Bis(2,2-dimethylpropyl) 4-bromobenzene-1,2-dicarboxylate is a chemical compound with the molecular formula C18H25BrO4. It is a derivative of phthalic acid and is characterized by the presence of two 2,2-dimethylpropyl groups and a bromine atom attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2-dimethylpropyl) 4-bromobenzene-1,2-dicarboxylate typically involves the esterification of 4-bromophthalic anhydride with 2,2-dimethylpropanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Bis(2,2-dimethylpropyl) 4-bromobenzene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding 4-aminobenzene-1,2-dicarboxylate derivative.

    Oxidation Reactions: The ester groups can be oxidized to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 4-aminobenzene-1,2-dicarboxylate.

    Oxidation: Formation of phthalic acid derivatives.

Scientific Research Applications

Bis(2,2-dimethylpropyl) 4-bromobenzene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(2,2-dimethylpropyl) 4-bromobenzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and ester groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(2,2-dimethylpropyl) benzene-1,2-dicarboxylate: Lacks the bromine atom, resulting in different reactivity and applications.

    Bis(2,2-dimethylpropyl) 4-chlorobenzene-1,2-dicarboxylate: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior.

Properties

CAS No.

368884-46-2

Molecular Formula

C18H25BrO4

Molecular Weight

385.3 g/mol

IUPAC Name

bis(2,2-dimethylpropyl) 4-bromobenzene-1,2-dicarboxylate

InChI

InChI=1S/C18H25BrO4/c1-17(2,3)10-22-15(20)13-8-7-12(19)9-14(13)16(21)23-11-18(4,5)6/h7-9H,10-11H2,1-6H3

InChI Key

ACNYEUPHRVSVSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC(=O)C1=C(C=C(C=C1)Br)C(=O)OCC(C)(C)C

Origin of Product

United States

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